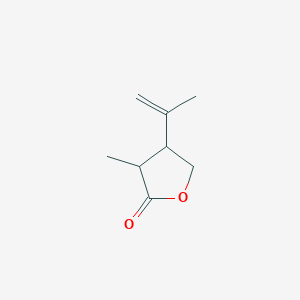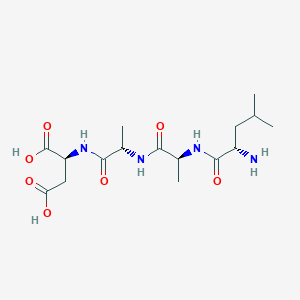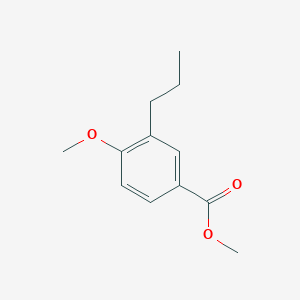
Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- is a chemical compound with the molecular formula C10H12Cl2F2Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is characterized by the presence of two fluorine atoms, two chlorine atoms, and a tert-butyl group attached to the silicon atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- typically involves the reaction of 3,4-dichlorophenylsilane with tert-butyl fluoride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the substitution of hydrogen atoms with fluorine atoms. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or chromatography to remove any impurities and obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with fewer substituents.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents, under inert atmosphere conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes with fewer substituents.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- involves its ability to form stable bonds with other atoms and molecules. The silicon atom in the compound can form strong covalent bonds with carbon, oxygen, and other elements, making it a versatile building block in chemical synthesis. The presence of fluorine and chlorine atoms enhances the compound’s reactivity and allows for selective modifications of target molecules.
類似化合物との比較
Similar Compounds
Silane, chloro(1,1-dimethylethyl)diphenyl-: Similar in structure but lacks the fluorine atoms.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Contains similar substituents but has a different core structure.
Uniqueness
Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- is unique due to the presence of both fluorine and chlorine atoms, which impart distinct chemical properties. The combination of these halogens with the silicon atom allows for a wide range of chemical reactions and applications that are not possible with other similar compounds.
特性
CAS番号 |
647842-26-0 |
|---|---|
分子式 |
C10H12Cl2F2Si |
分子量 |
269.19 g/mol |
IUPAC名 |
tert-butyl-(3,4-dichlorophenyl)-difluorosilane |
InChI |
InChI=1S/C10H12Cl2F2Si/c1-10(2,3)15(13,14)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 |
InChIキー |
XBHLSJSHZCRKFV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C1=CC(=C(C=C1)Cl)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


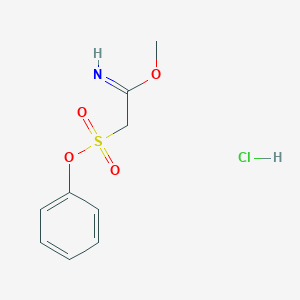
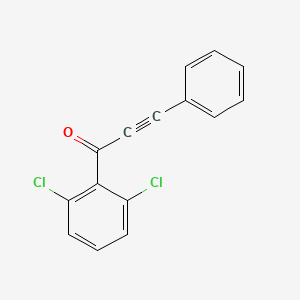
![Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl-](/img/structure/B12596669.png)
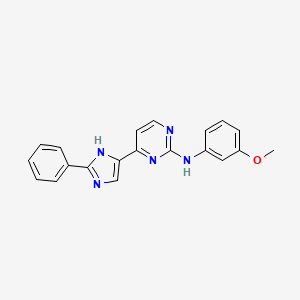


![2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]-](/img/structure/B12596698.png)
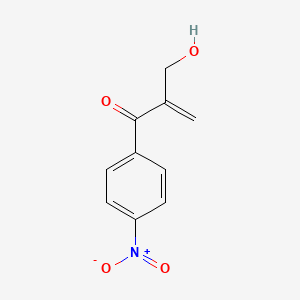
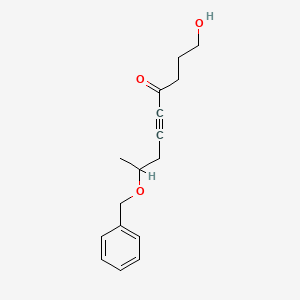
![2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole](/img/structure/B12596706.png)
